molecular formula C21H19N5O2 B2459380 N-(2,5-dimethylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide CAS No. 1251677-61-8

N-(2,5-dimethylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide

Cat. No.: B2459380
CAS No.: 1251677-61-8
M. Wt: 373.416
InChI Key: VQKCHZZMQHYYGF-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Acylation: The triazolopyridazine core is then acylated with 2-(2,5-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the triazolopyridazine core.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The triazolopyridazine core is known to interact with a variety of molecular targets, including kinases, G-protein coupled receptors, and ion channels.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide: Lacks the phenyl group at the 6-position.

    N-(2,5-dimethylphenyl)-2-(3-oxo-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide: Has a methyl group instead of a phenyl group at the 6-position.

Uniqueness

The presence of the phenyl group at the 6-position of the triazolopyridazine core in N-(2,5-dimethylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide may confer unique biological properties, such as increased binding affinity or selectivity for certain molecular targets.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-8-9-15(2)18(12-14)22-20(27)13-25-21(28)26-19(24-25)11-10-17(23-26)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKCHZZMQHYYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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